molecular formula C16H18N4O2 B5168192 2-((2-(Piperidin-1-yl)pyrimidin-4-yl)amino)benzoic acid

2-((2-(Piperidin-1-yl)pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B5168192
M. Wt: 298.34 g/mol
InChI Key: PAUJDBYBTNFQJH-UHFFFAOYSA-N
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Description

WAY-601323 is a chemical compound known for its role as a Mimetic Cyclin-Dependent Kinase 9 (CDK9) inhibitor . CDK9 is an enzyme that plays a crucial role in regulating the transcription of genes involved in cell cycle progression and apoptosis. By inhibiting CDK9, WAY-601323 can potentially modulate these processes, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of WAY-601323 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and purification processes . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

WAY-601323 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-601323 might result in the formation of a ketone or aldehyde derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

WAY-601323 has several scientific research applications, including:

    Chemistry: As a CDK9 inhibitor, WAY-601323 is used to study the role of CDK9 in various chemical processes and reactions.

    Biology: WAY-601323 is used to investigate the role of CDK9 in cell cycle regulation, gene transcription, and apoptosis.

    Medicine: WAY-601323 is being explored for its potential therapeutic applications in cancer treatment, as CDK9 inhibitors can induce apoptosis in cancer cells.

    Industry: WAY-601323 may be used in the development of new drugs and therapeutic agents targeting CDK9.

Mechanism of Action

WAY-601323 exerts its effects by inhibiting the activity of CDK9. CDK9 is a key regulator of gene transcription, and its inhibition can lead to the downregulation of genes involved in cell cycle progression and survival. The molecular targets of WAY-601323 include the CDK9 enzyme and its associated cyclin T1. By binding to these targets, WAY-601323 prevents the phosphorylation of the RNA polymerase II C-terminal domain, thereby inhibiting transcription elongation and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

WAY-601323 is unique among CDK9 inhibitors due to its specific structure and binding affinity. Similar compounds include:

    Flavopiridol: Another CDK9 inhibitor with a broader spectrum of activity against other CDKs.

    SNS-032:

    Dinaciclib: A potent inhibitor of CDK9 and other CDKs, used in clinical trials for cancer treatment.

Compared to these compounds, WAY-601323 may offer advantages in terms of selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-piperidin-1-ylpyrimidin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(22)12-6-2-3-7-13(12)18-14-8-9-17-16(19-14)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2,(H,21,22)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJDBYBTNFQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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